Methyl 2-(bromomethyl)-3-chlorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid and contains both bromomethyl and chloromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-chlorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzoate ring .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-3-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Products include methyl 2-(azidomethyl)-3-chlorobenzoate, methyl 2-(thiocyanatomethyl)-3-chlorobenzoate, and methyl 2-(methoxymethyl)-3-chlorobenzoate.
Reduction: The major product is methyl 3-chlorobenzoate.
Oxidation: Products include 3-chlorobenzoic acid and 3-chlorobenzaldehyde.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Methyl 3-chlorobenzoate: Lacks the bromomethyl group, resulting in reduced reactivity towards nucleophiles.
Methyl 2-(chloromethyl)-3-bromobenzoate: Similar structure but with reversed positions of bromine and chlorine atoms, affecting its chemical behavior.
Uniqueness
Methyl 2-(bromomethyl)-3-chlorobenzoate is unique due to the presence of both bromomethyl and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and valuable for various research applications.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFVKQUKUJTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452703 | |
Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188187-03-3 | |
Record name | Methyl 2-(bromomethyl)-3-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromomethyl-3-chloro-benzoic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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